molecular formula C15H13N3O2 B2579681 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27507-01-3

3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2579681
CAS No.: 27507-01-3
M. Wt: 267.288
InChI Key: LSYPPHGRTYKWOC-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a bicyclic pyrido[3,2-d]pyrimidine core substituted with a 2-phenylethyl group at the N3 position. This compound belongs to a class of annulated uracils known for diverse biological activities, including enzyme inhibition and herbicidal properties .

Properties

IUPAC Name

3-(2-phenylethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-14-13-12(7-4-9-16-13)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYPPHGRTYKWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the selective formation of pyrido[3,2-d]pyrimidine derivatives depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of various acylating agents, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.

    Substitution: Benzylamine is used for the substitution reactions following oxidation.

Major Products

The major products formed from these reactions include derivatives with substituted functional groups, such as sulfoxides, sulfones, and benzylamine-substituted compounds .

Scientific Research Applications

Biological Activities

Research indicates that 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities:

  • Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K) : The compound has been identified as an inhibitor of eEF-2K with an IC50 value of approximately 420 nM. This kinase plays a crucial role in regulating protein synthesis and cell proliferation, making it a potential target for cancer therapy .
  • Anticancer Potential : The compound's structural similarity to other pyrido-pyrimidine derivatives suggests potential anticancer properties. Studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the applications of pyrido[3,2-d]pyrimidine derivatives in medicinal chemistry:

  • Anticancer Activity : A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives for their cytotoxic effects against the National Cancer Institute's 60 human cancer cell line panel. Some derivatives demonstrated selective activity against breast and renal cancer cell lines .
  • Structure–Activity Relationship (SAR) : Research on other pyrido-pyrimidine derivatives indicated that modifications in the chemical structure significantly impact their biological activity. This understanding can guide the design of new compounds with enhanced efficacy .

Data Table: Comparative Analysis of Pyrido-Pyrimidine Derivatives

Compound NameStructureBiological Activity
This compoundStructureInhibits eEF-2K; potential anticancer agent
Pyrido[2,3-d]pyrimidineStructureFound in various natural products
6-amino-pyrido[3,2-d]pyrimidineStructureExhibits different biological activities

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrido[3,2-d]pyrimidine derivatives vary in substituents at the N3 and C6/C7 positions, significantly altering their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key References
Pyrido[3,2-d]pyrimidine-2,4-dione (Parent) None C₇H₅N₃O₂ 163.13 320
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione N1-CH₃, N3-CH₃ C₉H₉N₃O₂ 191.19 246
3-[(4-Methoxyphenyl)methyl] derivative N3-(4-Methoxybenzyl) C₁₅H₁₃N₃O₃ 283.28 328–330
3-Phenylthieno[3,2-d]pyrimidine-2,4-dione Thieno ring (S substitution) C₁₂H₈N₂O₂S 244.27 N/A
Target Compound N3-(2-Phenylethyl) C₁₅H₁₃N₃O₂* 267.28* ~300 (estimated) -

*Theoretical values based on structural similarity.

Key Observations :

  • Substituent Bulk and Polarity : The 2-phenylethyl group introduces greater lipophilicity compared to methyl or methoxy substituents, likely enhancing membrane permeability but reducing aqueous solubility .
  • Melting Points : Bulky or polar substituents (e.g., 4-methoxybenzyl in ) increase melting points due to improved crystal packing, while flexible chains (e.g., phenylethyl) may lower them.

Electronic Properties and Reactivity

Density functional theory (DFT) studies on pyrido[2,3-d]pyrimidine analogs reveal that substituents critically influence frontier molecular orbitals (FMOs):

  • HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., fluorine in ) reduce the energy gap, enhancing charge transfer. The phenylethyl group, being electron-neutral, may result in a moderate gap (~3.9–4.1 eV), similar to hydroxybenzoyl derivatives .
  • HOMO Localization : In compounds with aromatic substituents (e.g., phenyl or benzyl), HOMO density shifts to the aromatic ring, facilitating π-π interactions with biological targets like FAD in protox (PPO) enzymes .

Biological Activity

3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C15H13N3O2, and it features a unique structure that includes a phenethyl group and two keto groups on the pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes. Notably, it acts as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a significant role in protein synthesis and cell proliferation. The compound has demonstrated an IC50 value of approximately 420 nM against eEF-2K, indicating moderate potency in inhibiting this kinase .

Additionally, studies have shown that derivatives of this compound can inhibit other key signaling pathways, including phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These pathways are essential for regulating cell growth and survival, making this compound a candidate for further investigation in cancer therapy .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity : It has shown potential in inhibiting the growth of various microbial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammation through its interaction with inflammatory pathways .

Structure-Activity Relationship (SAR)

Molecular docking studies have been conducted to elucidate the structure-activity relationships (SAR) of this compound. These studies help visualize how the compound binds to its biological targets and guide modifications for enhanced efficacy. The specific substitution pattern of the phenethyl group contributes significantly to its biological profile .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure DescriptionUnique Features
Pyrido[2,3-d]pyrimidineBasic structure without phenethyl substitutionFound in various natural products
6-amino-pyrido[3,2-d]pyrimidineAmino group at the 6-positionExhibits different biological activities
Pyrido[4,3-d]pyrimidinesStructural variation in ring fusionKnown for distinct pharmacological properties

Case Studies

Several studies have explored the therapeutic applications of compounds within the pyrido[3,2-d]pyrimidine family:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as NCI-H1975 and A549. For instance, specific derivatives demonstrated IC50 values below 50 μM in these cell lines .
  • Inhibition of Kinases : Research has indicated that certain derivatives can selectively inhibit kinases associated with cancer progression. For example, one study identified a derivative with an IC50 value of 13 nM against EGFR L858R/T790M kinase .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The compound is typically synthesized via alkylation of pyrimidine precursors followed by cyclization. For example, alkylation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide under basic conditions (e.g., K₂CO₃) yields intermediates like Compound 18c (40% yield, mp 186–187°C), which are further functionalized via Vilsmeier formylation or Mannich reactions to form the pyrido[3,2-d]pyrimidine scaffold . Solvent choice (e.g., DMF for formylation) and temperature control (reflux conditions) are critical for optimizing yields.

Q. How is structural characterization of this compound performed, and what analytical methods are prioritized?

Characterization relies on ¹H/¹³C NMR and LCMS to confirm regiochemistry and purity. For instance, Compound 18c exhibits distinct NMR signals: δ 4.91 (s, 1H, NH), 3.93 (q, J = 7.0 Hz, ethyl CH₂), and cyclopropane protons at δ 1.24–0.99 . LCMS ([M+H]⁺ 196.2) ensures molecular weight validation. Advanced derivatives may require 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine ring .

Advanced Research Questions

Q. How can reaction yields for alkylation/cyclization steps be systematically optimized?

Yield optimization involves:

  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
  • Catalyst screening : Triethylamine or DBU improves cyclization efficiency by deprotonating intermediates .
  • Temperature gradients : Controlled heating (e.g., 80–100°C) minimizes side reactions like over-alkylation. For example, Compound 6 achieved 78% yield via stepwise addition of POCl₃ in DMF, followed by quenching with Et₃N .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., eEF-2K inhibition) may arise from:

  • Assay variability : Normalize results using positive controls (e.g., NH125 for kinase inhibition ).
  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
  • Structural analogs : Compare activity of derivatives (e.g., 6-benzyl vs. 6-cyclopropyl substitutions) to identify SAR trends .

Q. How are computational methods (e.g., DFT, molecular docking) applied to design novel derivatives?

Quantum mechanical calculations (DFT) predict regioselectivity in cyclization steps, while molecular docking (e.g., AutoDock Vina) screens derivatives against targets like eEF-2K. For example, pyrido[2,3-d]pyrimidine derivatives with bulky substituents (e.g., 2-methylphenyl) show enhanced binding affinity due to hydrophobic pocket interactions .

Methodological Tables

Q. Table 1. Key NMR Data for Representative Derivatives

Compound¹H NMR (CDCl₃) Highlights¹³C NMR Key Signals (δ, ppm)Source
18cδ 4.91 (s, NH), 3.93 (q, CH₂), 1.24–0.99 (cyclopropane)165.2 (C=O), 58.3 (CH₂)
2aδ 8.25 (s, benzylidene), 8.80 (d, C6H)179.0 (C=O), 148.3 (C=N)

Q. Table 2. Reaction Optimization Parameters

StepOptimal ConditionsYield ImprovementReference
AlkylationK₂CO₃, DMF, 80°C, 12 hr40% → 53%*
CyclizationPOCl₃, DMF, 0°C → RT, Et₃N quench78%
FormylationVilsmeier reagent (DMF/POCl₃), 50°C, 4 hr85% purity

*Yield increased using propyl iodide vs. ethyl iodide.

Critical Analysis of Evidence

  • Synthetic reproducibility : and provide conflicting yields for alkylation (40% vs. 53%), likely due to iodide reactivity differences (ethyl vs. propyl).
  • Biological relevance : While highlights anticancer potential, no direct data for 3-(2-phenylethyl) derivatives exists; extrapolation from analogs is necessary.
  • Structural validation : ’s crystal structure analysis (hydrogen bonding networks) supports analog design but requires adaptation for the phenylethyl substituent.

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